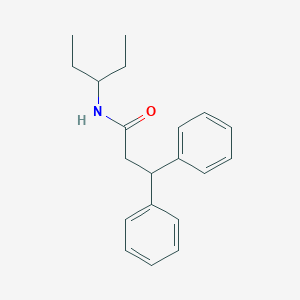
N-pentan-3-yl-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pentan-3-yl-3,3-diphenylpropanamide is a synthetic compound used in scientific research. It is commonly referred to as D3PA and is known for its antioxidant properties. D3PA is a derivative of carnosine, which is a dipeptide found in high concentrations in muscle and brain tissues.
Mecanismo De Acción
D3PA works as an antioxidant by donating electrons to free radicals, neutralizing them and preventing them from causing damage to cells. D3PA also stimulates the production of collagen, which is important for maintaining skin elasticity. In neurodegenerative diseases, D3PA may work by protecting neurons from oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
D3PA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. D3PA has also been shown to increase the production of collagen and hyaluronic acid, which are important for maintaining skin health. In addition, D3PA has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using D3PA in lab experiments is its antioxidant properties. It can be used to protect cells from oxidative stress and prevent damage caused by free radicals. However, one limitation of using D3PA is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on D3PA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the effectiveness of D3PA in animal models and humans. Another area of interest is the development of new synthesis methods for D3PA that improve yield and purity. Additionally, more research is needed to understand the mechanism of action of D3PA and its potential use in other areas such as cancer treatment.
Métodos De Síntesis
The synthesis of D3PA involves the reaction of carnosine with 3,3-diphenylpropionyl chloride and n-pentan-3-amine. The resulting compound is then purified using column chromatography. The yield of D3PA is typically around 70%.
Aplicaciones Científicas De Investigación
D3PA has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. D3PA has also been studied for its potential anti-aging effects. It has been shown to increase collagen production and improve skin elasticity. Additionally, D3PA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-pentan-3-yl-3,3-diphenylpropanamide |
|---|---|
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-pentan-3-yl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-3-18(4-2)21-20(22)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3,(H,21,22) |
Clave InChI |
YFPUHSYNJUXUOI-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B215641.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)


![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)



